![molecular formula C28H30N2O7 B14147266 N-[Bis(4-methoxyphenyl)methyl]-N2-[(phenylmethoxy)carbonyl]glutamine CAS No. 254980-14-8](/img/structure/B14147266.png)
N-[Bis(4-methoxyphenyl)methyl]-N2-[(phenylmethoxy)carbonyl]glutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[Bis(4-methoxyphenyl)methyl]-N2-[(phenylmethoxy)carbonyl]glutamine is a complex organic compound with the molecular formula C28H30N2O7 and a molecular mass of 506.55 g/mol . This compound is characterized by its unique structure, which includes methoxyphenyl and phenylmethoxycarbonyl groups attached to a glutamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Bis(4-methoxyphenyl)methyl]-N2-[(phenylmethoxy)carbonyl]glutamine typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. One common synthetic route involves the use of aryl triazole acids, which are converted to the desired compound through a series of reactions involving reagents such as thionyl chloride (SOCl2) and benzene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[Bis(4-methoxyphenyl)methyl]-N2-[(phenylmethoxy)carbonyl]glutamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[Bis(4-methoxyphenyl)methyl]-N2-[(phenylmethoxy)carbonyl]glutamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[Bis(4-methoxyphenyl)methyl]-N2-[(phenylmethoxy)carbonyl]glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: Similar in structure but with a naphthalene core instead of a glutamine backbone.
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds share the methoxyphenyl groups but differ in their core structure and functional groups.
Uniqueness
N-[Bis(4-methoxyphenyl)methyl]-N2-[(phenylmethoxy)carbonyl]glutamine is unique due to its combination of methoxyphenyl and phenylmethoxycarbonyl groups attached to a glutamine backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
254980-14-8 |
|---|---|
Molecular Formula |
C28H30N2O7 |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
5-[bis(4-methoxyphenyl)methylamino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C28H30N2O7/c1-35-22-12-8-20(9-13-22)26(21-10-14-23(36-2)15-11-21)30-25(31)17-16-24(27(32)33)29-28(34)37-18-19-6-4-3-5-7-19/h3-15,24,26H,16-18H2,1-2H3,(H,29,34)(H,30,31)(H,32,33) |
InChI Key |
NXGRPCWLXRUYOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-chlorophenyl)-N-{2-[(4-fluorobenzyl)sulfanyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14147194.png)
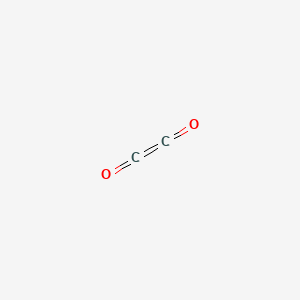
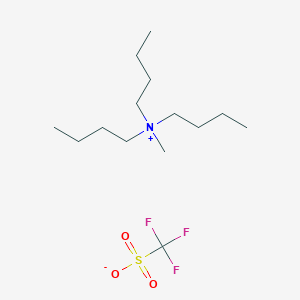

![4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine](/img/structure/B14147220.png)
![furan-2-yl(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B14147224.png)
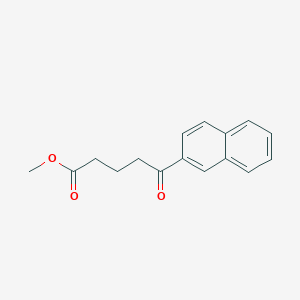
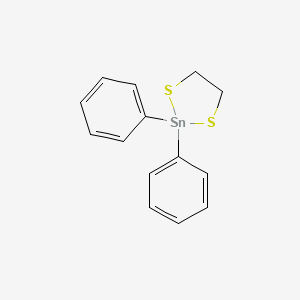
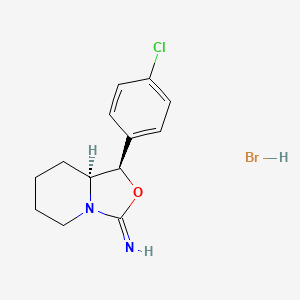
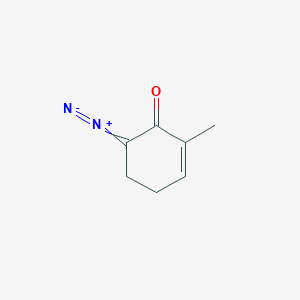
![Spiro[2.2]pentane-1-carboxylicacid, 1-amino-, (1R)-](/img/structure/B14147251.png)
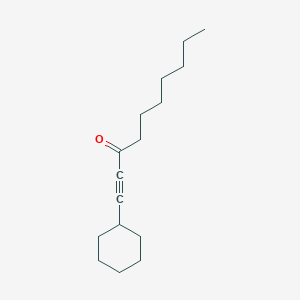
![1-[(Benzenesulfonyl)methyl]-3-methyl-2-nitrobenzene](/img/structure/B14147265.png)
